molecular formula C7H7BrN2O3 B1383650 2-Bromo-3-methoxy-4-nitroaniline CAS No. 2060024-15-7

2-Bromo-3-methoxy-4-nitroaniline

Cat. No.: B1383650
CAS No.: 2060024-15-7
M. Wt: 247.05 g/mol
InChI Key: TWJGOOWIGGAMEK-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to an aniline ring

Mechanism of Action

Target of Action

It’s known that nitroanilines, in general, are often used in the synthesis of dyes and pharmaceuticals . They can interact with various biological targets depending on the specific structure and functional groups present .

Mode of Action

The mode of action of 2-Bromo-3-methoxy-4-nitroaniline involves several steps. First, a nitration reaction occurs, followed by a conversion from the nitro group to an amine, and finally, a bromination . The nitro group is meta directing, meaning that it directs incoming electrophiles to the meta position relative to itself . This sequence of reactions results in the formation of the final compound .

Biochemical Pathways

Nitroanilines can participate in various reactions such as coupling, condensation, and nucleophilic substitution . These reactions can lead to the synthesis of new compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It was found to have predominant urinary excretion, low tissue distribution, and relatively slow clearance

Result of Action

The compound’s ability to undergo various chemical reactions suggests that it could potentially lead to the formation of various products with diverse effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is a flammable substance and should be kept away from fire sources . Additionally, it should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-methoxy-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially leading to inhibition or modification of the enzyme’s activity .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species within the cell. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade upon exposure to heat, light, or other environmental factors. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal or no observable effects. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity or immunotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur. These dosage-dependent effects are crucial for understanding the safety and efficacy of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby influencing the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to specific proteins, such as albumin or other carrier proteins, which facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within tissues can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through various targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxy-4-nitroaniline typically involves a multi-step process starting from benzene derivatives. One common synthetic route includes:

    Bromination: The addition of a bromine atom to the nitrobenzene derivative using bromine in the presence of a catalyst such as iron or aluminum bromide.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and the use of more efficient catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxy-4-nitroaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-Bromo-3-methoxy-4-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 2-Bromo-3-hydroxy-4-nitroaniline.

Scientific Research Applications

2-Bromo-3-methoxy-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-methoxy-4-nitroaniline is unique due to the specific combination of bromine, methoxy, and nitro groups on the aniline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-bromo-3-methoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJGOOWIGGAMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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